Home > Products > Screening Compounds P39926 > Indomethacin-nhs
Indomethacin-nhs - 104425-42-5

Indomethacin-nhs

Catalog Number: EVT-1169561
CAS Number: 104425-42-5
Molecular Formula: C23H19ClN2O6
Molecular Weight: 454.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Indomethacin is derived from indole-3-acetic acid and belongs to the class of NSAIDs. It primarily functions by inhibiting cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. The N-hydroxysuccinimide moiety serves as a reactive group that can form stable amide bonds with amine-containing compounds, expanding the potential applications of indomethacin in biomedical fields.

Synthesis Analysis

Methods and Technical Details

The synthesis of indomethacin-N-hydroxysuccinimide typically involves the following steps:

  1. Dissolution: Indomethacin and N-hydroxysuccinimide are dissolved in an anhydrous solvent, such as dimethylformamide or dichloromethane.
  2. Activation: Dicyclohexylcarbodiimide is added to activate the carboxylic acid group of indomethacin, facilitating the formation of an amide bond with N-hydroxysuccinimide.
  3. Reaction Conditions: The reaction mixture is stirred under inert conditions (e.g., nitrogen atmosphere) at room temperature or slightly elevated temperatures to promote the coupling reaction.
  4. Purification: The product is purified using techniques such as column chromatography or recrystallization to isolate indomethacin-N-hydroxysuccinimide in high purity .
Molecular Structure Analysis

Structure and Data

Indomethacin-N-hydroxysuccinimide retains the core structure of indomethacin, which consists of an indole ring system attached to an acetic acid side chain. The addition of the N-hydroxysuccinimide moiety introduces a cyclic structure that enhances its reactivity towards nucleophiles.

  • Molecular Formula: C19_{19}H16_{16}ClN1_{1}O4_{4}
  • Molecular Weight: 357.79 g/mol
  • Chemical Structure: The structure features a bicyclic indole framework with a carboxylic acid functional group converted into an active ester via N-hydroxysuccinimide.
Chemical Reactions Analysis

Reactions and Technical Details

Indomethacin-N-hydroxysuccinimide can participate in various chemical reactions:

  1. Amidation Reactions: The activated ester can react with primary amines to form stable amides, enabling conjugation with proteins or peptides for targeted drug delivery.
  2. Hydrolysis: Under aqueous conditions, indomethacin-N-hydroxysuccinimide can hydrolyze back to indomethacin and N-hydroxysuccinimide, which can be monitored using high-performance liquid chromatography .
  3. Kinetic Studies: Spectrophotometric methods have been employed to study the kinetics of these reactions, providing insights into reaction rates and mechanisms .
Mechanism of Action

Process and Data

The mechanism of action for indomethacin-N-hydroxysuccinimide primarily involves its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. This results in reduced inflammation, pain relief, and antipyretic effects. The enhanced reactivity due to the N-hydroxysuccinimide moiety allows for more effective targeting when conjugated to biological molecules, potentially improving therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture which can lead to hydrolysis.
  • pH Sensitivity: The stability and reactivity may vary with pH; generally stable under neutral conditions but reactive under acidic or basic environments.
Applications

Scientific Uses

Indomethacin-N-hydroxysuccinimide has several scientific applications:

  1. Drug Delivery Systems: Utilized in creating targeted drug delivery vehicles that improve the specificity and efficacy of anti-inflammatory treatments.
  2. Bioconjugation: Serves as a linker for attaching therapeutic agents to proteins or antibodies, enhancing their pharmacological properties.
  3. Research Tools: Used in studies investigating the role of prostaglandins in various physiological processes and disease states.
Introduction to Indomethacin: Historical Context & Pharmacological Classification

Evolution of Nonsteroidal Anti-Inflammatory Drugs in Clinical Practice

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) marked a paradigm shift in managing inflammatory conditions. Within this class, indomethacin emerged as a pivotal agent following its synthesis in 1961 and subsequent approval for medical use in 1963 [1] [6]. Its introduction addressed limitations of earlier salicylates, offering enhanced potency against rheumatic diseases like rheumatoid arthritis and ankylosing spondylitis [1]. Historical NHS prescribing data reveals indomethacin’s role in transitioning treatment from hospital-centric care (pre-1960s) to community-based management, aligning with the 1965 Charter for family doctors that emphasized primary care capabilities [6].

The 1960–1970 period witnessed indomethacin’s expansion into off-label applications, including patent ductus arteriosus closure in neonates—a use validated by clinical trials demonstrating reduced severe intraventricular hemorrhage incidence [1] [3]. This era also saw the drug’s integration into the WHO’s "Medication Without Harm" initiative, recognizing NSAIDs as high-risk medications requiring strategic safety management within national healthcare systems [2].

Table 1: Historical Milestones of Indomethacin Integration into Clinical Practice

YearEventClinical Impact
1961Patent filedFirst indole-acetic acid derivative NSAID synthesized
1963Medical approvalLicensed for rheumatoid arthritis and gout
1976Neonatal intravenous formulation developedEnabled treatment of patent ductus arteriosus
2018–2020NHS Pharmacy Quality Scheme auditsImplemented gastroprotection co-prescribing standards

Structural Characterization of Indomethacin: Indole-Acetic Acid Derivatives

Indomethacin (chemical name: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) belongs to the arylacetic acid subclass of NSAIDs. Its molecular architecture comprises:

  • An indole nucleus with a 2-methyl substituent critical for hydrophobic pocket binding in cyclooxygenase enzymes [4] [5]
  • A 5-methoxy group enhancing lipid solubility (log P = 4.27) and blood-brain barrier permeability [5]
  • A 4-chlorobenzoyl moiety at the N1 position enabling potent prostaglandin synthesis inhibition [4]
  • An acetic acid chain at C3, ionized at physiological pH (pKa = 4.5) for receptor interaction [4] [5]

Crystallography studies identify γ-form crystals (melting point: 160–162°C) as the thermodynamically stable polymorph used in formulations [5]. The 2-methyl group’s significance is evidenced by structure-activity relationship studies: replacement with hydrogen decreases COX-1 binding affinity tenfold [4]. Similarly, neutralization of the carboxylate moiety abolishes binding to the prostaglandin D2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), confirming its role in ligand-receptor ionic interactions [4].

Table 2: Molecular Properties of Indomethacin and Analogues

Structural FeatureFunctional RoleConsequence of Modification
2-methylindoleHydrophobic COX enzyme interaction10× reduced anti-inflammatory activity
Carboxylate groupCRTH2 receptor activationLoss of receptor binding
4-chlorobenzoyl moietyElectron withdrawal for indole activationReduced metabolic stability
5-methoxy groupLipophilicity enhancementIncreased CNS penetration

Recent fluorinated analogues (e.g., 2-trifluoromethyl indomethacin) demonstrate retained COX-2 inhibition with improved selectivity, though none have achieved clinical adoption within the National Health Service [5]. Nuclear magnetic resonance and X-ray diffraction analyses confirm that indomethacin’s planar configuration facilitates simultaneous engagement with both cyclooxygenase and CRTH2 binding sites—a dual mechanism distinguishing it from propionic acid derivatives like ibuprofen [4] [5].

Regulatory Status in the National Health Service Framework

Indomethacin holds multifaceted regulatory positioning within the National Health Service:

  • Formulary Inclusion: Listed for rheumatoid arthritis, gout, ankylosing spondylitis, and patent ductus arteriosus (intravenous formulation only). Off-label applications include pericarditis and post-endoscopic retrograde cholangiopancreatography pancreatitis prophylaxis per American Society for Gastrointestinal Endoscopy guidelines [1] [2].
  • Cost-Effectiveness Protocols: The 2018–2020 Pharmacy Quality Scheme mandated audits of gastroprotection co-prescribing in patients ≥65 years, reducing gastrointestinal bleeding admissions. This prevented an estimated 189 hospitalizations annually, yielding potential savings against the £60 million/year cost of managing NSAID complications [2].
  • Precision Dosing Initiatives: While not yet standard, model-informed precision dosing for neonatal intravenous use is under investigation to address variable exposure-response relationships, particularly for patent ductus arteriosus closure where efficacy correlates with gestational age rather than exposure metrics [3].

Table 3: National Health Service Audit Data on Indomethacin Safety Management (2018–2020)

Audit ParameterAudit 1 (2018–2019)Audit 2 (2019–2020)Change
Patients prescribed gastroprotection80.7%85.0%+4.3% (p<0.001)
High-risk patients referred58.8%67.5%+8.7% (p<0.001)
Patient counseling documentation63.5%76.0%+12.5% (p<0.001)

The Medicine Value Programme prioritizes indomethacin for therapeutic substitution in refractory headache disorders (e.g., hemicrania continua) where first-line agents fail. However, its use requires consultant neurologist approval under NHS specialized commissioning criteria [1] [2]. Post-2020, indomethacin was included in artificial intelligence-driven drug repurposing studies for viral conditions, though its clinical application for severe acute respiratory syndrome coronavirus-2 remains investigational outside clinical trials [5]. The National Institute for Health and Care Excellence emphasizes indomethacin’s role within multimodal therapy, particularly combined with disease-modifying anti-rheumatic drugs like adalimumab or methotrexate to limit progressive joint damage [1].

Properties

CAS Number

104425-42-5

Product Name

Indomethacin-nhs

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Molecular Formula

C23H19ClN2O6

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C23H19ClN2O6/c1-13-17(12-22(29)32-26-20(27)9-10-21(26)28)18-11-16(31-2)7-8-19(18)25(13)23(30)14-3-5-15(24)6-4-14/h3-8,11H,9-10,12H2,1-2H3

InChI Key

UBRFPULIXPNAAL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON4C(=O)CCC4=O

Synonyms

indomethacin N-hydroxysuccinimide
indomethacin-NHS
N-succinimidyl-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON4C(=O)CCC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.